Methyl trans-4-pentylcyclohexanecarboxylate

Naphthenic Acid Critical Micelle Concentration Surfactant

Methyl trans-4-pentylcyclohexanecarboxylate (CAS 80361-84-8) is a high-purity (typically 98% ) cycloaliphatic ester, defined by its well-defined trans stereochemistry and a pentyl side chain. This compound serves as a versatile intermediate for synthesizing liquid crystal monomers, specialty polymers, and fragrances.

Molecular Formula C13H24O2
Molecular Weight 212.333
CAS No. 80361-84-8
Cat. No. B3013431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl trans-4-pentylcyclohexanecarboxylate
CAS80361-84-8
Molecular FormulaC13H24O2
Molecular Weight212.333
Structural Identifiers
SMILESCCCCCC1CCC(CC1)C(=O)OC
InChIInChI=1S/C13H24O2/c1-3-4-5-6-11-7-9-12(10-8-11)13(14)15-2/h11-12H,3-10H2,1-2H3
InChIKeyIWIGRQBRPLXWTF-HAQNSBGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl trans-4-pentylcyclohexanecarboxylate (CAS 80361-84-8) for Advanced Material Synthesis: A Specialized Cycloaliphatic Ester


Methyl trans-4-pentylcyclohexanecarboxylate (CAS 80361-84-8) is a high-purity (typically 98% ) cycloaliphatic ester, defined by its well-defined trans stereochemistry and a pentyl side chain . This compound serves as a versatile intermediate for synthesizing liquid crystal monomers, specialty polymers, and fragrances . Its physical properties, including a calculated LogP of 4.9 [1] and a topological polar surface area (TPSA) of 26.3 Ų , underpin its utility in applications requiring specific hydrophobic and conformational characteristics.

Why a Simple Ester or Non-Specific Cyclohexane Analog Cannot Replace Methyl trans-4-pentylcyclohexanecarboxylate (80361-84-8)


Substituting Methyl trans-4-pentylcyclohexanecarboxylate with a generic ester or a non-specific cyclohexane derivative is not feasible due to its unique confluence of properties. The compound's specific trans-configuration of the cyclohexane ring and the length of its pentyl chain directly influence critical material parameters such as lipophilicity, mesophase behavior, and self-assembly [1][2]. For instance, its logP of 4.9 [3] is a key determinant of its hydrophobic interactions, while its specific structure enables the formation of stable nematic phases in liquid crystal mixtures [2]. Using an analog with a different alkyl chain length or a cis-isomer would yield unpredictable changes in these crucial material characteristics, leading to performance failures in applications like chemoresponsive soft matter or advanced optical displays.

Quantitative Evidence for Selecting Methyl trans-4-pentylcyclohexanecarboxylate (80361-84-8) over Comparators


CMC Comparison: Quantifying Enhanced Lipophilicity and Self-Assembly vs. Dicyclohexylacetic Acid

The critical micelle concentration (CMC) of trans-4-pentylcyclohexanecarboxylic acid (the hydrolyzed form of the target ester) was determined to be 0.545 mM at pH 10.5 and 295 K, representing an 8.6-fold lower CMC compared to the more structurally complex dicyclohexylacetic acid, which had a CMC of 4.71 mM [1]. This difference quantifies the superior lipophilicity and self-assembly potential conferred by the specific trans-4-pentylcyclohexane framework [1].

Naphthenic Acid Critical Micelle Concentration Surfactant

Nematic Phase Stabilization: Broad Temperature Range Achieved via Specific Heterodimer Formation with 4-Butylbenzoic Acid

When mixed with 4-butylbenzoic acid, trans-4-pentylcyclohexanecarboxylic acid forms heterodimers that enable a stable nematic liquid crystal (LC) phase from 30.6 °C to 111.7 °C during heating [1]. This is a specific, quantifiable performance window. The heterodimer, not the individual components, is the dominant species responsible for this behavior [1]. A comparator lacking this specific acid would fail to form the necessary heterodimeric structure, thus not achieving this broad and metastable nematic phase.

Liquid Crystal Chemoresponsive Material Nematic Phase

Liquid Crystal Core Functionality: Enabling Chiral Nematic (N*) Phase in Dimeric Mesogens

Phenyl trans-4-pentylcyclohexanecarboxylate, when used as an 'apolar' core in non-symmetrical dimers with cholesterol, stabilizes an enantiotropic chiral nematic (N*) phase [1]. This is in direct contrast to dimers incorporating a 'polar' phenyl 4-cyanobenzoate core, which exhibit different phase behavior [1]. This demonstrates that the trans-4-pentylcyclohexanecarboxylate moiety imparts specific mesomorphic properties that are distinct and cannot be replicated by simply substituting it with another aromatic or alicyclic ester.

Liquid Crystal Chiral Nematic Mesogen

High-Impact Research & Industrial Applications for Methyl trans-4-pentylcyclohexanecarboxylate (80361-84-8)


Development of Chemoresponsive Soft Matter and Optical Sensors

Researchers designing smart materials that respond to chemical stimuli should prioritize Methyl trans-4-pentylcyclohexanecarboxylate as a precursor to trans-4-pentylcyclohexanecarboxylic acid. As demonstrated, this acid forms a nematic liquid crystal with a broad and specific temperature range (30.6 – 111.7 °C) when mixed with 4-butylbenzoic acid [1]. This material's phase transition can be triggered by exposure to parts-per-million levels of volatile amines, making it ideal for developing low-cost, visual sensors for applications like food spoilage detection or environmental monitoring [1].

Synthesis of Advanced Liquid Crystal Monomers for Displays and Photonics

In the synthesis of novel liquid crystal materials, this compound is a key intermediate for producing specialized monomers. Its derivative, phenyl trans-4-pentylcyclohexanecarboxylate, has been proven to act as an apolar core that stabilizes chiral nematic (N*) phases in dimeric mesogens [2]. This specific functionality is essential for creating materials with tunable optical properties for next-generation reflective displays, tunable lasers, and other photonic devices [2].

Design of Selective Sorbents for Naphthenic Acid Fractionation

Environmental scientists and engineers developing advanced sorbent materials for wastewater treatment should consider this compound as a model naphthenic acid. Its low critical micelle concentration (0.545 mM) compared to other naphthenates like dicyclohexylacetic acid (4.71 mM) [3] highlights its strong hydrophobic and self-assembly properties. This makes it an excellent candidate for studying and developing molecularly selective sorbents for the fractionation and removal of complex naphthenic acid mixtures from oil sands process water [3].

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